3-(4-Chlorophenyl)cyclopent-2-en-1-ol
Overview
Description
3-(4-Chlorophenyl)cyclopent-2-en-1-ol is a chemical compound with the molecular formula C11H11ClO and a molar mass of 194.66 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)cyclopent-2-en-1-ol consists of a cyclopentene ring attached to a 4-chlorophenyl group and a hydroxyl group .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)cyclopent-2-en-1-ol has a predicted density of 1.271±0.06 g/cm3 and a predicted boiling point of 316.5±42.0 °C .Scientific Research Applications
Crystal Structure Analysis
- Cyproconazole (Kang et al., 2015): This study examines the crystal structure of Cyproconazole, a conazole fungicide, which is structurally similar to "3-(4-Chlorophenyl)cyclopent-2-en-1-ol". It reveals the dihedral angles between the chlorophenyl and triazole rings and discusses the formation of columns in the crystal through various intermolecular interactions.
Synthesis and Characterization
- Novel Heterocyclic Compounds Synthesis (Mehta, 2016): This paper describes the synthesis and structural determination of new heterocyclic compounds having a fragment similar to "3-(4-Chlorophenyl)cyclopent-2-en-1-ol". It also evaluates their antibacterial activity, highlighting the potential biomedical applications of such compounds.
Chemical Reactions and Mechanisms
- Cyclopentenone Derivatives Reaction (Egorov et al., 2021): This study investigates the reaction of 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione, which is closely related in structure to "3-(4-Chlorophenyl)cyclopent-2-en-1-ol", with CrCl2. It provides insights into the reductive dechlorination and saturation of the cyclopentenone double bond.
Luminescent Properties
- Luminescent Platinum(II) Complexes (Lai et al., 1999): Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, including those with 4-chlorophenyl, suggests potential applications in light-emitting materials and devices. The study examines d8−d8 interactions and emissive properties in fluid solution.
Molecular Interactions and Applications
- Thermal Rearrangement (Mizuno et al., 1994): The paper discusses the thermal rearrangement of 1-alkenyl-2-(2',2'-diphenylethenylidene)cyclopropanes to cyclopent-1-enes, a process relevant to the study of "3-(4-Chlorophenyl)cyclopent-2-en-1-ol" due to the similarity in molecular structure.
properties
IUPAC Name |
3-(4-chlorophenyl)cyclopent-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7,11,13H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKSRCNQORYVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC1O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)cyclopent-2-en-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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